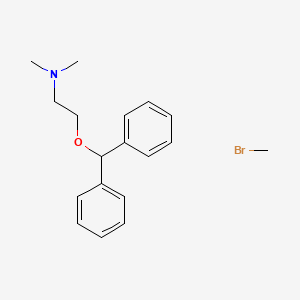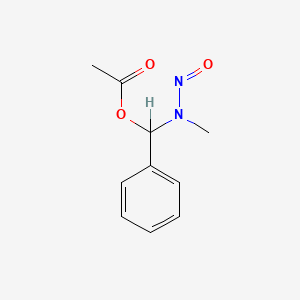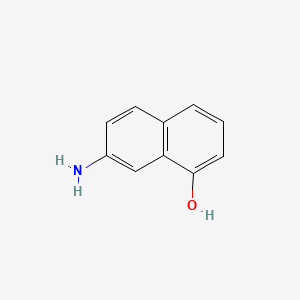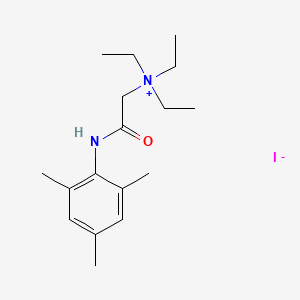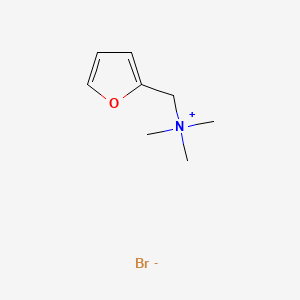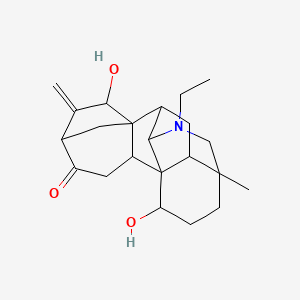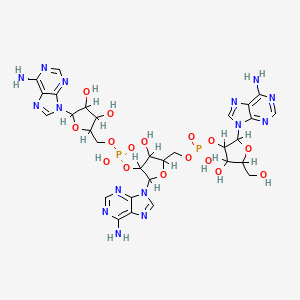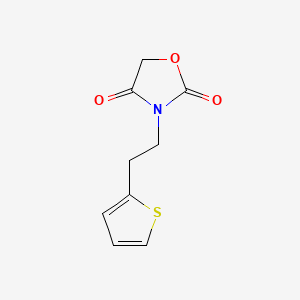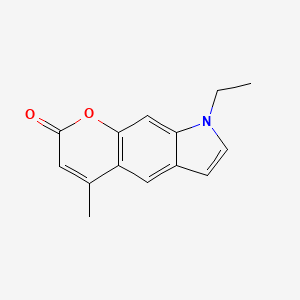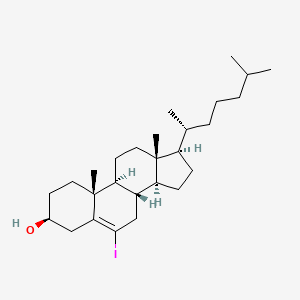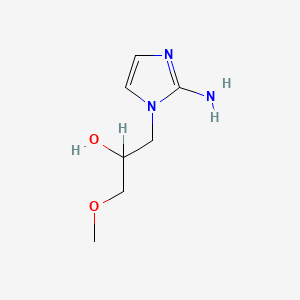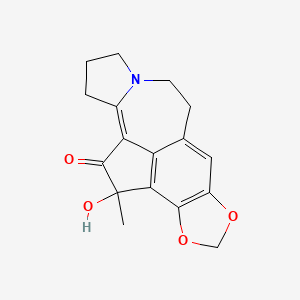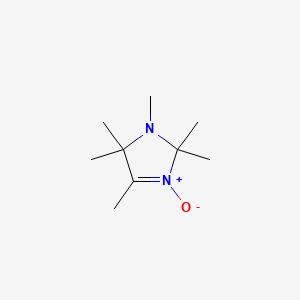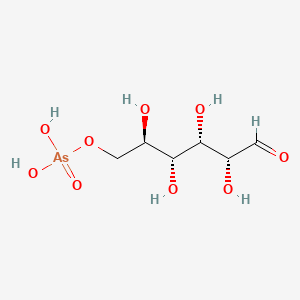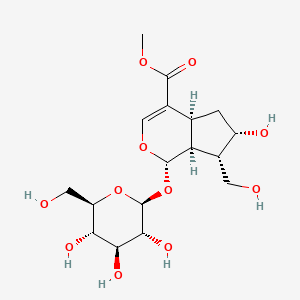
10-Hydroxyloganin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyloganin is a terpene glycoside.
Scientific Research Applications
1. Antitumor Agent and Drug Delivery System
10-Hydroxy camptothecin (10-HCPT), closely related to 10-Hydroxyloganin, has been recognized as an effective antitumor agent. Its potential is enhanced through the development of a super macromolecule prodrug: 10-HCPT-hydroxyethyl starch (HES) conjugate. This prodrug demonstrates improved antitumor efficiency, better injection safety, and greater tolerance in in vitro and in vivo studies (Li, Zhao, & Zhao, 2016). Furthermore, a solvent-free method for preparing 10-HCPT nanocrystals offers a promising delivery system, exhibiting enhanced drug accumulation in tumors and improved anticancer efficacy in mice (Yang et al., 2016).
2. Source and Isolation
This compound has been isolated from Galium mollugo. It is considered a key biosynthetic intermediate of secoiridoids, obtained for the first time from a natural source (Uesato et al., 1984).
3. Endophytic Fungal Production
Endophytic fungi strains from Apodytes dimidiata produce 10-hydroxycamptothecin, highlighting its potential for the synthesis of anticancer drugs such as topotecan and irinotecan (Shweta et al., 2010).
4. Electrochemical Sensing
A novel electrochemical sensing platform using graphene nanosheets has been developed for sensitive detection of 10-Hydroxycamptothecine, an approach beneficial in clinical practice due to its significant anti-cancer activity (Ye et al., 2018).
Properties
Molecular Formula |
C17H26O11 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-7,9-14,16-23H,2-4H2,1H3/t6-,7+,9+,10-,11+,12-,13+,14-,16+,17+/m1/s1 |
InChI Key |
GTEDLLYKAJRTNK-UMHDANERSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


